

An In-depth Technical Guide to the Chemical Structure and Properties of Oxymetholone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Drotebanol

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Introduction

Oxymetholone is a synthetic anabolic-androgenic steroid (AAS) and a 17α -alkylated derivative of dihydrotestosterone (DHT).[1][2] First synthesized in the 1960s, it was developed to enhance anabolic properties while minimizing androgenic effects and improving oral bioavailability.[3] Clinically, its primary application is in the treatment of various forms of anemia, including those caused by deficient red blood cell production.[4][5] It is also used to address osteoporosis and to promote muscle growth and weight gain in malnourished patients or those with wasting syndromes, such as in HIV/AIDS.[2][6] Oxymetholone exerts its effects primarily through its interaction with the androgen receptor, leading to a cascade of cellular responses that modulate protein synthesis and erythropoiesis.

Chemical and Physical Properties

Oxymetholone is a white to pale yellow crystalline powder that is odorless.[1][7] It is practically insoluble in water but exhibits solubility in several organic solvents.[1][7] The compound is sensitive to light and can gradually change color and decompose upon exposure.[1][7]

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	(2Z,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[4]
CAS Number	434-07-1[8]
Molecular Formula	C ₂₁ H ₃₂ O ₃ [8]
Molecular Weight	332.48 g/mol [8]
Synonyms	Anadrol, Anapolon, Adroyd, Anasteron, Protanabol[9]

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	172-180°C	[8]
Boiling Point	409.59°C (estimated)	[8]
Water Solubility	< 1 mg/mL at 22.8°C	[4]
Solubility in other solvents	Freely soluble in chloroform; soluble in dioxane; sparingly soluble in methanol, ethanol, and acetone; slightly soluble in diethyl ether.	[7]
logP (Octanol-Water Partition Coefficient)	4.4	[4]
Optical Rotation	[α] ²⁰ _D : +34° to +38° (in 1,4-dioxane)	[7]
UV max	285 nm (log ε 3.99)	[9]

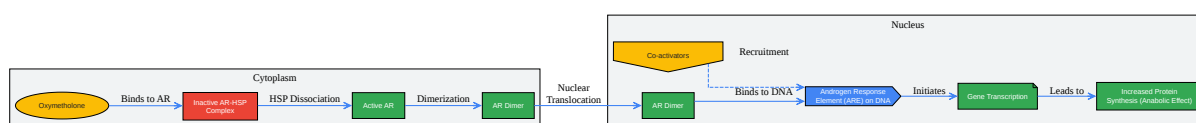
Mechanism of Action

The biological activity of Oxymetholone is mediated through its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-activated transcription factor.[2][6][10]

Androgen Receptor (AR) Signaling Pathway

The mechanism of action of Oxymetholone follows the general pathway of steroid hormone receptor activation:

- **Ligand Binding:** Being lipophilic, Oxymetholone diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.[11]
- **Conformational Change and Dissociation:** This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs) that keep the receptor in an inactive state.[11]
- **Dimerization and Nuclear Translocation:** The activated AR-ligand complexes form homodimers.[11] These dimers then translocate from the cytoplasm into the nucleus.[11]
- **DNA Binding:** Within the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[11]
- **Transcriptional Regulation:** The AR-ARE complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes.[10][11] This leads to an increase in protein synthesis (anabolic effect) and other androgenic responses.

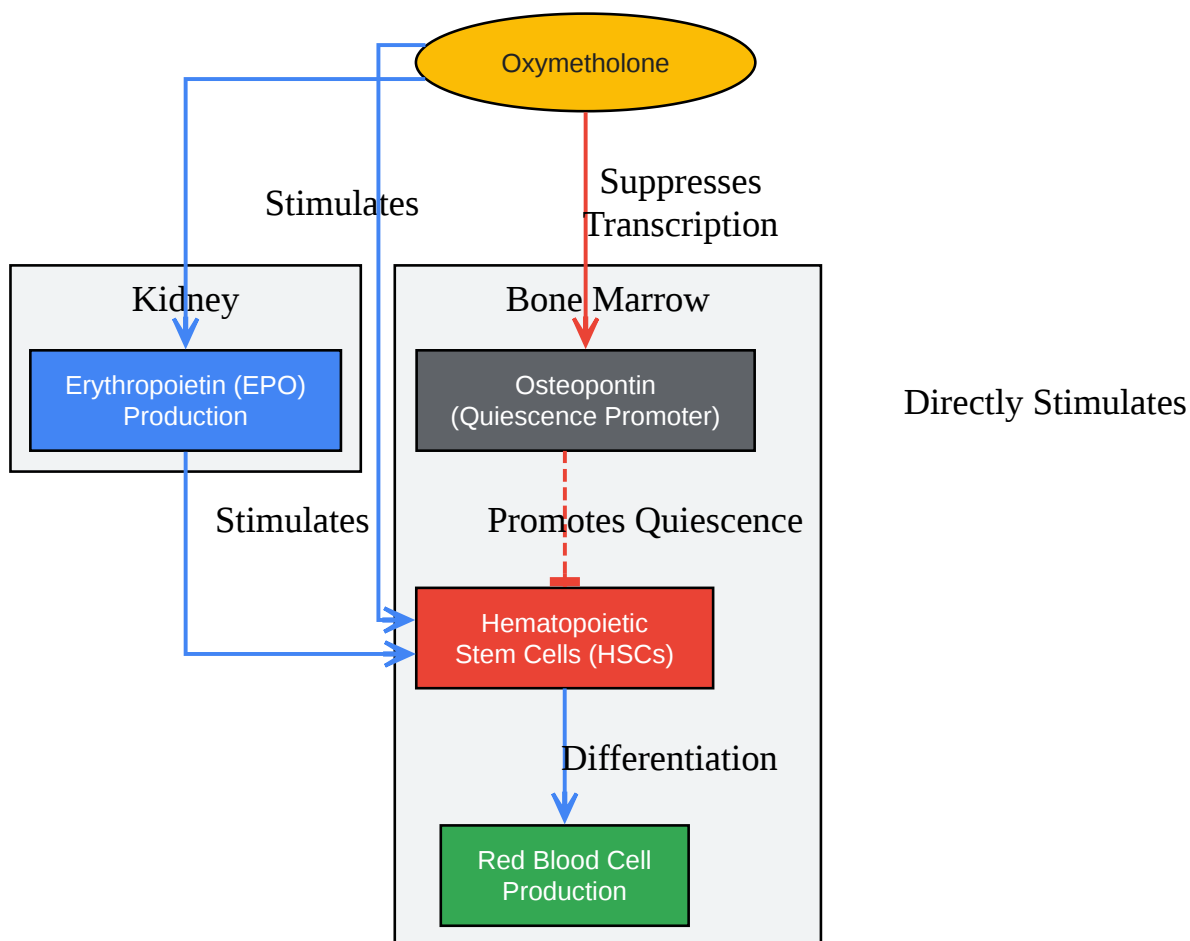


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Androgen Receptor Signaling Pathway for Oxymetholone.

Stimulation of Erythropoiesis

Oxymetholone is known to stimulate the production of red blood cells (erythropoiesis), which is why it is used to treat anemia.[5] The proposed mechanism involves the enhanced production of erythropoietin (EPO), a hormone that is a key regulator of this process.[12][13] Androgenic-anabolic steroids can stimulate EPO production from the renal cortex and also directly stimulate red blood cell stem cells in the bone marrow.[13] However, some studies suggest that Oxymetholone's effect on erythropoiesis may not be solely mediated by the EPO pathway, as it has been shown to improve hematological parameters without a corresponding increase in serum EPO levels.[2] An alternative proposed mechanism involves the downregulation of osteopontin, a promoter of stem cell quiescence, leading to increased hematopoietic stem cell cycling.[2]



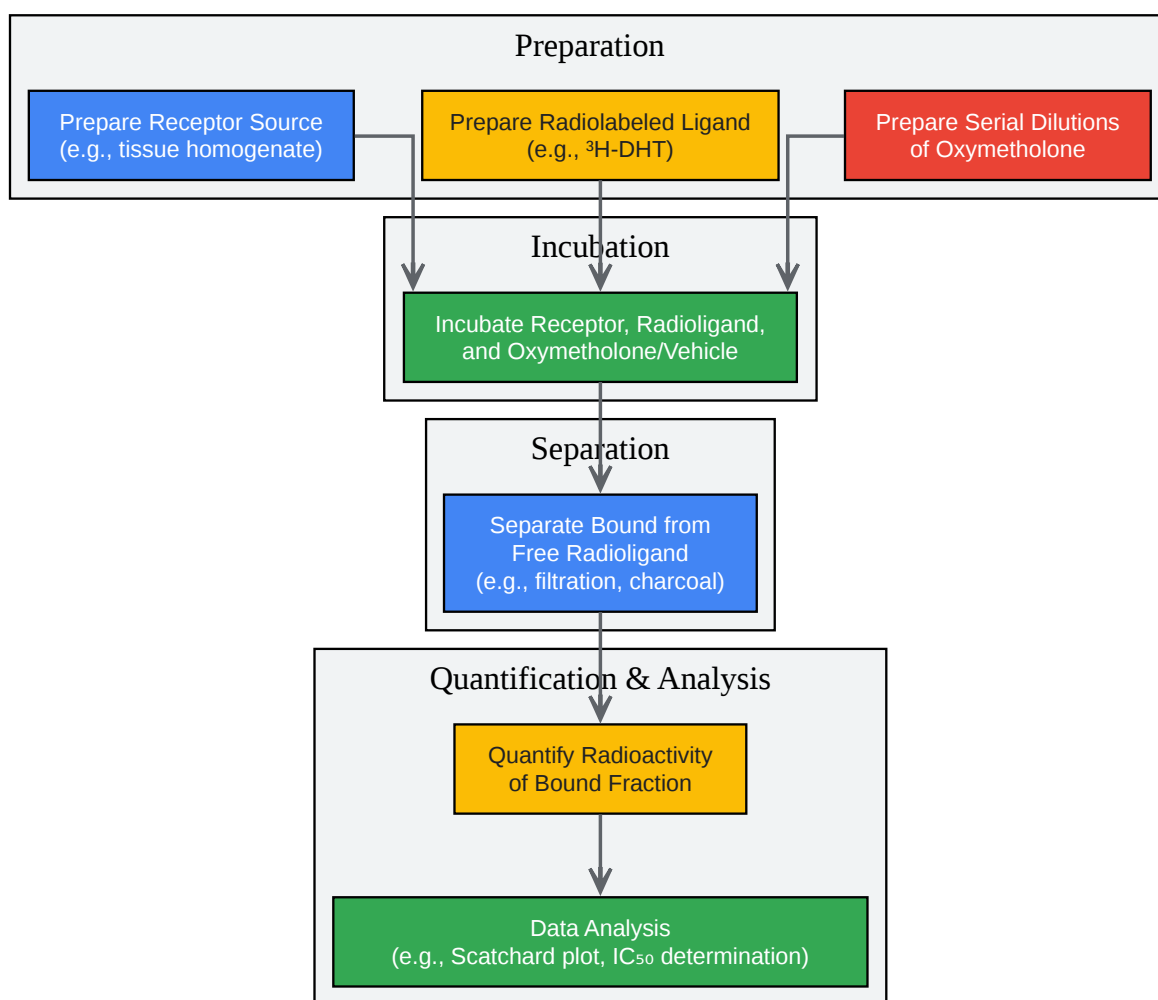
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Proposed Mechanisms of Oxymetholone-Induced Erythropoiesis.

Experimental Protocols

General Protocol for Steroid Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of Oxymetholone to the androgen receptor using a competitive radioligand binding assay.



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Workflow for a Steroid Receptor Binding Assay.

- Preparation of Reagents:
 - Receptor Source: Prepare a tissue homogenate or cell lysate known to express the androgen receptor.
 - Radioligand: A radiolabeled androgen with high affinity for the AR, such as ^3H -dihydrotestosterone (^3H -DHT), is used.
 - Competitor: Prepare serial dilutions of non-radiolabeled Oxymetholone.
- Incubation:
 - In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of Oxymetholone.
 - Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled ligand).
- Separation of Bound and Free Ligand:
 - After incubation, separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or adsorption of the free ligand with charcoal.[\[14\]](#)
- Quantification:
 - The radioactivity of the bound fraction is measured using a scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The data is then analyzed to determine the inhibitory concentration (IC_{50}) of Oxymetholone, which can be used to calculate its binding affinity (K_i). A Scatchard plot can also be used to determine the receptor affinity and concentration.[\[14\]](#)

General Protocol for In Vivo Assessment of Anabolic and Androgenic Activity

This protocol outlines a general method for evaluating the anabolic and androgenic effects of Oxymetholone in a rodent model, based on the Hershberger assay principles.

- Animal Model:
 - Use castrated male rats to eliminate the influence of endogenous androgens.
- Treatment Groups:
 - Divide the animals into a control group (vehicle administration) and one or more treatment groups receiving different doses of Oxymetholone (e.g., 5 mg/kg body weight, administered orally).[\[12\]](#)
- Administration:
 - Administer the vehicle or Oxymetholone daily for a specified period (e.g., 60 days).[\[12\]](#)
- Endpoint Measurement:
 - At the end of the treatment period, euthanize the animals.
 - Dissect and weigh specific tissues:
 - Anabolic activity: Levator ani muscle.
 - Androgenic activity: Seminal vesicles and ventral prostate.
 - Collect blood samples for hematological analysis (e.g., hemoglobin, hematocrit, red blood cell count).[\[12\]](#)
- Data Analysis:
 - Compare the weights of the target tissues and the hematological parameters between the control and treated groups. An increase in the weight of the levator ani muscle indicates

anabolic activity, while an increase in the weight of the seminal vesicles and prostate indicates androgenic activity.

Conclusion

Oxymetholone is a potent synthetic anabolic-androgenic steroid with significant therapeutic applications, particularly in the treatment of anemias. Its primary mechanism of action is through the activation of the androgen receptor signaling pathway, leading to increased protein synthesis and stimulation of erythropoiesis. The detailed understanding of its chemical structure, properties, and biological activities is crucial for the development of new therapeutic strategies and for managing its clinical use and potential side effects. The experimental protocols outlined provide a foundational framework for further research into the pharmacological profile of Oxymetholone and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Oxymetholone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232975#chemical-structure-and-properties-of-oxymethebanol]

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